Sialyl Lewis a
Description
Structure
2D Structure
Propriétés
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-2-acetamido-5,6-dihydroxy-1-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N2O23/c1-9-18(43)21(46)22(47)28(51-9)54-25(15(42)7-36)24(12(5-34)32-10(2)38)53-29-23(48)27(20(45)16(8-37)52-29)56-31(30(49)50)4-13(40)17(33-11(3)39)26(55-31)19(44)14(41)6-35/h5,9,12-29,35-37,40-48H,4,6-8H2,1-3H3,(H,32,38)(H,33,39)(H,49,50)/t9-,12-,13-,14+,15+,16+,17+,18+,19+,20-,21+,22-,23+,24+,25+,26+,27-,28-,29-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZOTETZQBPBCE-NYLDSJSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52N2O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40919162 | |
| Record name | Sialyl Lewis a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40919162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
820.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Sialyl Lewis | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006579 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
92448-22-1 | |
| Record name | Sialyl Lewis a | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92448-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sialyl lewis A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092448221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sialyl Lewis a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40919162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SIALYL LEWIS A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZEJ6FM4UJK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Sialyl Lewis | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006579 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Historical Context and Evolution of Research on Sialyl Lewis a As a Carbohydrate Antigen
The carbohydrate antigen known as Sialyl Lewis a (sLea) was first identified in the context of cancer research. Monoclonal antibodies developed against colon cancer cells in the early 1980s were found to recognize a specific carbohydrate determinant, which was later named this compound. This discovery marked a significant step in the field of glycobiology, highlighting the potential of carbohydrate structures as tumor-associated antigens. Initially, the N19-9 monoclonal antibody, which recognizes the CA19-9 antigen, was generated with the aim of targeting colon cancer. However, it was soon discovered that the antigen was more frequently detected in the serum of patients with pancreatic and biliary tract cancers.
Subsequent research focused on elucidating the role of sLea in cancer progression. It was found that sLea, along with its isomer sialyl Lewis x (sLex), acts as a ligand for E-selectin, a molecule expressed on the surface of endothelial cells. nih.gov This interaction facilitates the adhesion of circulating cancer cells to the blood vessel walls, a critical step in the process of hematogenous metastasis. nih.gov The expression of sLea is often elevated in various adenocarcinomas, including those of the pancreas, colon, stomach, and breast, and this increased expression has been correlated with tumor progression and poor patient prognosis. nih.govnih.govjci.orgresearchgate.net
A pivotal development in the understanding of sLea was the discovery of its structurally related counterpart, dithis compound (disialyl Lea). This more complex glycan is predominantly expressed in non-malignant epithelial cells of the digestive organs. aacrjournals.org Research revealed that during malignant transformation, the expression of an α2,6 sialyltransferase (ST6GalNAcVI) is significantly reduced. aacrjournals.org This enzyme is responsible for adding an extra sialic acid residue to sLea to form disialyl Lea. aacrjournals.org The downregulation of this enzyme leads to the accumulation of sLea in cancer cells. aacrjournals.org This transition from a disialyl Lea-dominant to a sLea-dominant phenotype has dual consequences: it leads to the loss of normal cell-cell recognition and the gain of E-selectin binding activity, thereby promoting metastasis. aacrjournals.orgnih.gov
Structural Elucidation and Its Significance in Glycan Recognition Studies
The precise chemical structure of Sialyl Lewis a was determined to be a tetrasaccharide with the sequence Neu5Acα2-3Galβ1-3[Fucα1-4]GlcNAcβ. mdpi.comwikipedia.org This structure consists of a sialic acid (Neu5Ac) residue linked to a galactose (Gal) residue, which is in turn linked to an N-acetylglucosamine (GlcNAc) residue. A fucose (Fuc) residue is also attached to the GlcNAc. mdpi.comwikipedia.org The elucidation of this structure was crucial for understanding its function as a ligand for selectins.
The specific arrangement of the sugar residues, particularly the terminal sialic acid and fucose, is critical for its recognition by E-selectin. mdpi.com The α2,3-sialylation and α1,4-fucosylation on a type 1 (Galβ1,3GlcNAc) backbone are the minimal structural requirements for this interaction. mdpi.com The determination of this structure has been facilitated by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which are powerful tools for analyzing complex carbohydrates. acs.orgresearchgate.net The ability to synthesize sLea and its analogs has further advanced the study of its conformation and interaction with selectins. acs.org
The significance of the sLea structure extends to its role as a tumor marker, CA19-9, which is widely used in the clinical management of pancreatic cancer. mdpi.comwikipedia.org The detection of sLea on glycoproteins and glycolipids shed from tumor cells into the bloodstream forms the basis of this diagnostic application. nih.govaacrjournals.org The unique structural features of sLea distinguish it from other glycans present in the body, allowing for its specific detection by monoclonal antibodies. nih.gov
Advanced Synthetic Strategies for Sialyl Lewis a and Its Analogs
Chemical Synthesis Approaches for Complex Oligosaccharide Structures
The chemical synthesis of sLea requires precise control over the formation of multiple glycosidic bonds and the strategic use of protecting groups. Key challenges include the stereoselective creation of specific linkages and the assembly of the branched core. rsc.org
The formation of the 1,2-cis-α-L-fucoside and α-D-sialoside linkages in Sialyl Lewis a is a primary obstacle in its chemical synthesis. rsc.org The α-L-fucosidic bond is known for its acid lability, complicating synthetic routes. nih.gov To achieve the desired α-stereoselectivity for the fucosylation, researchers have employed perbenzylated thiofucoside donors. rsc.org
For the equally challenging α-sialylation, the lack of a participating group at the C-3 position of sialic acid often leads to a mixture of α and β anomers and low yields. nih.gov To overcome this, strategies have been developed that utilize modified sialic acid donors. One successful approach involves an N-acetyl-5-N,4-O-oxazolidinone protected sialic acid thioglycoside, which promotes the formation of the desired α-linkage. rsc.org Another method uses a sialyl donor with a 5-trifluoroacetamido group, which has been shown to give good yields and high α-anomeric selectivity. uga.edu The strategic replacement of the N-acetyl group with electron-withdrawing or conformationally constrained protecting groups on the 5-N position can significantly improve the stereoselectivity and yield of sialylation. researchgate.net
The assembly of the 3,4-disubstituted N-acetylglucosamine (GlcNAc) core of this compound presents another significant synthetic challenge. rsc.org A common strategy involves a sequential glycosylation of the GlcNAc moiety. This is typically achieved by first glycosylating the 3-hydroxyl group, followed by glycosylation at the 4-hydroxyl group. rsc.org The regioselectivity of these reactions is crucial and can be influenced by the protecting groups on the GlcNAc acceptor. For instance, the bulky N-phthalimido protecting group can sterically hinder the C-3 hydroxyl group, directing glycosylation to the C-4 position. rsc.org
The choice of glycosyl donors and protecting groups is paramount for the successful synthesis of complex oligosaccharides like this compound. nih.govexplorationpub.com Thioglycosides are frequently used as glycosyl donors due to their stability and tunable reactivity. rsc.orgrsc.org For example, perbenzylated thiofucoside and N-acetyl-5-N,4-O-oxazolidinone protected sialic acid thioglycoside have been effectively used for the stereoselective installation of fucose and sialic acid, respectively. rsc.org
| Donor/Acceptor | Protecting Group Strategy | Resulting Linkage | Reference |
| Perbenzylated thiofucoside | Benzyl ethers for hydroxyl protection | α-L-fucoside | rsc.org |
| N-acetyl-5-N,4-O-oxazolidinone protected sialic acid thioglycoside | Oxazolidinone protection of sialic acid | α-D-sialoside | rsc.org |
| Glucosamine acceptor | N-phthalimido group at C-2 | Regioselective glycosylation at C-4 | rsc.org |
Strategies for Assembling Branched Glucosamine Backbones
Enzymatic and Chemoenzymatic Synthesis Methodologies
Enzymatic and chemoenzymatic approaches offer powerful alternatives to purely chemical synthesis, often providing high regio- and stereoselectivity without the need for extensive protecting group manipulations. explorationpub.com
Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with high specificity. explorationpub.com The enzymatic synthesis of the this compound tetrasaccharide typically involves a series of reactions catalyzed by specific glycosyltransferases. rsc.orgexplorationpub.com A common chemoenzymatic strategy involves the chemical synthesis of a disaccharide acceptor, which is then sequentially sialylated and fucosylated using enzymes. rsc.org For instance, a chemically synthesized disaccharide can be first treated with an α2-3-sialyltransferase and a suitable sialic acid donor (like CMP-Neu5Ac), followed by a reaction with an α1-4-fucosyltransferase and a fucose donor (like GDP-fucose) to yield the final tetrasaccharide. rsc.orgnih.gov
One-pot multienzyme (OPME) systems have been developed to streamline this process, allowing for sequential reactions without the need to isolate intermediates. researchgate.netscispace.com These systems can also incorporate enzymes for the in-situ generation of the required sugar nucleotide donors, making the process more efficient and cost-effective. researchgate.netnih.gov For example, a one-pot, two-enzyme system containing CMP-sialic acid synthetase and a sialyltransferase mutant has been used for the direct sialylation of Lewis a structures. scispace.com
| Enzyme | Function | Substrate(s) | Product | Reference |
| α2-3-Sialyltransferase | Adds sialic acid in an α2-3 linkage | Disaccharide acceptor, CMP-Neu5Ac | Sialylated trisaccharide | rsc.orgnih.gov |
| α1-4-Fucosyltransferase | Adds fucose in an α1-4 linkage | Sialylated trisaccharide, GDP-Fucose | This compound tetrasaccharide | rsc.orgnih.gov |
| CMP-sialic acid synthetase | Synthesizes CMP-sialic acid | Sialic acid, CTP | CMP-sialic acid | researchgate.netnih.gov |
| L-fucokinase/GDP-fucose pyrophosphorylase (FKP) | Synthesizes GDP-fucose | L-fucose, ATP, GTP | GDP-fucose | researchgate.netnih.gov |
Glycomimetics are molecules that mimic the structure and/or function of carbohydrates. The development of this compound glycomimetics is driven by the need for more stable and potent analogs for therapeutic applications. lu.se These mimics often retain the key functional groups responsible for biological activity while replacing parts of the carbohydrate structure with non-saccharide scaffolds. acs.org
One approach to designing sLea mimics involves replacing the N-acetylglucosamine residue with simpler, C2-symmetric 1,2-diols. nih.gov Another strategy focuses on creating rigidified analogs to lock the molecule in a bioactive conformation. For instance, sLex analogs have been synthesized with a bicyclic 3-O,4-C-fused galactopyranoside scaffold. acs.orgnih.gov This rigid structure can lead to enhanced binding affinity for selectins. acs.org The synthesis of these complex glycomimetics often employs a combination of chemical and enzymatic methods. nih.gov For example, the core scaffold can be chemically synthesized, followed by enzymatic addition of the terminal sugar residues.
Metabolic glycan engineering offers another avenue for creating sLea analogs. By feeding cells synthetic N-acetyl-D-mannosamine (ManNAc) analogs, it is possible to generate sialoglycans with modified structures. biorxiv.org This approach has been used to enhance the expression of Sialyl Lewis x on the cell surface, which could have implications for modulating cell adhesion processes. biorxiv.org
Academic Methodologies for Analysis and Characterization of Sialyl Lewis a
Advanced Glycomic and Glycoproteomic Profiling
Glycomic and glycoproteomic approaches provide comprehensive insights into the glycan structures associated with proteins. These methods are essential for identifying the specific glycoforms of proteins that carry the sLea epitope.
High-resolution mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful tool for the detailed structural analysis of glycans. Porous graphitized carbon (PGC) is a stationary phase in LC that excels at separating complex glycan isomers. nih.govmpg.deresearchgate.net PGC nano-liquid chromatography-tandem mass spectrometry (PGC-nano-LC-MS/MS) enables the in-depth characterization of tumor-associated carbohydrate antigens (TACAs) like sLea. nih.gov This technique allows for the differentiation of isomeric glycan structures, which is critical as sLea and its isomer Sialyl Lewis x (sLex) differ only in the linkage of a fucose residue. nih.govengineering.org.cn
Researchers have successfully used PGC-LC-MS/MS to analyze O-glycans from formalin-fixed paraffin-embedded (FFPE) tissues, identifying specific sLea-carrying core 2 O-glycans that are exclusively found in colorectal cancer tissues. nih.govresearchgate.net This methodology involves the sequential release of N- and O-glycans, followed by analysis in negative ion mode, which provides powerful separation and detailed structural information. nih.gov The negative charge on sialic acid can present analytical challenges, but advanced MS techniques have made it possible to characterize sialoglycoproteins directly from biological samples. researchgate.netexplorationpub.com
Table 1: Key Findings from Mass Spectrometry Analysis of Sialyl Lewis a
| Finding | Significance | Reference |
| Identification of sLea-carrying core 2 O-glycans | Differentiates cancerous from healthy colon epithelium. nih.gov | nih.gov |
| Over 100 O-linked glycans detected in cancerous regions | Highlights the complex glycosylation changes in cancer. | nih.gov |
| Two specific O-glycans present in 72% of analyzed cancers | Potential as highly prevalent cancer biomarkers. | nih.gov |
| 94% of investigated cancers expressed at least one of these two O-glycans | Underscores the widespread nature of these glycan changes in cancer. | nih.gov |
Lectin arrays are a high-throughput technology for profiling the glycome. pnas.orgoup.com These arrays consist of a collection of lectins, which are carbohydrate-binding proteins, immobilized on a solid surface. pnas.orgresearchgate.net When a fluorescently labeled sample containing glycoproteins is applied to the array, the binding pattern reveals the types of glycan structures present. pnas.orgoup.com This method allows for the rapid characterization of carbohydrates on glycoproteins and cells without the need for glycan release. pnas.orgoup.com
Lectin microarrays have been used to analyze glycan profiles of purified glycoproteins and cell surface proteins. nih.gov This technique is particularly sensitive to variations in terminal carbohydrate structures, such as the presence of sLea. oup.comnih.gov By using a panel of lectins with known specificities, researchers can infer the glycan structures present on the glycoproteins in a sample. nih.gov For instance, lectin arrays can help identify changes in glycosylation associated with disease states like cancer. pnas.orgresearchgate.net
Antibody-lectin sandwich arrays combine the specificity of antibodies for protein targets with the ability of lectins to recognize specific glycan structures. mdpi.com In this approach, antibodies are arrayed on a solid support to capture specific proteins from a complex mixture, such as plasma. nih.gov Subsequently, fluorescently labeled lectins are used to probe the captured proteins for the presence of specific glycans, like sLea. mdpi.com
This method allows for the identification of specific glycoforms of proteins. nih.gov For example, it has been used to discover novel protein biomarkers carrying the sLea antigen in the plasma of colon cancer patients. nih.gov By combining the detection of both the protein and its glycan modification, this technique offers increased specificity compared to using antibodies or lectins alone. nih.govnih.gov
Table 2: Comparison of Advanced Glycomic and Glycoproteomic Profiling Techniques
| Technique | Principle | Key Advantage | Application for sLea |
| PGC-nano-LC-MS/MS | Separation of glycan isomers by PGC chromatography followed by mass analysis. nih.govmpg.de | Provides detailed structural information, including linkage and branching. nih.gov | In-depth characterization of sLea-carrying glycans from tissues. nih.gov |
| Lectin Array Analysis | High-throughput profiling of glycans using immobilized lectins. pnas.orgoup.com | Rapid and sensitive analysis of complex glycan mixtures. oup.com | Screening for the presence of sLea on glycoproteins and cells. oup.com |
| Antibody-Lectin Sandwich Arrays | Capturing specific proteins with antibodies, then detecting glycans with lectins. nih.govmdpi.com | Identifies specific protein carriers of sLea. nih.gov | Discovery of novel sLea-modified protein biomarkers in plasma. nih.gov |
Lectin Array Analysis for Glycan Profiling
Immunochemical Detection Techniques
Immunochemical methods rely on the specific binding of antibodies to their target antigens. These techniques are widely used for the quantification and cell surface analysis of sLea.
The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay used to quantify the amount of a specific antigen, such as sLea, in a liquid sample. moleculardevices.comsebia.com In a typical sandwich ELISA for sLea, a capture antibody specific for sLea is coated onto the wells of a microplate. jci.org The sample is then added, and any sLea present binds to the capture antibody. A second, detection antibody, which is also specific for sLea and is conjugated to an enzyme, is then added. Finally, a substrate is added that is converted by the enzyme into a measurable colored product. The intensity of the color is proportional to the amount of sLea in the sample. sebia.comthermofisher.com
ELISA is a highly sensitive and specific method for quantifying soluble sLea in various biological fluids, including serum and cell culture supernatants. jci.orgnih.gov For instance, a sandwich ELISA was used to detect secreted sLea from transduced tumor cell lines. jci.org Commercially available ELISA kits for sLea, often referred to as CA19-9 assays, are used for the quantitative measurement of this antigen. mybiosource.com
Flow cytometry, also known as fluorescence-activated cell sorting (FACS), is a powerful technique for analyzing the expression of cell surface molecules like sLea on individual cells. mdpi.comresearchgate.net In this method, cells are incubated with a primary antibody that specifically binds to sLea. jci.orgmdpi.com This is followed by incubation with a secondary antibody that is conjugated to a fluorescent dye and binds to the primary antibody. jci.org The cells are then passed one by one through a laser beam in a flow cytometer. The instrument detects the fluorescence emitted by each cell, providing a quantitative measure of the amount of sLea on the cell surface. mdpi.comresearchgate.net
Flow cytometry has been extensively used to study the expression of sLea on various cell types, including cancer cell lines. mdpi.comresearchgate.netnih.gov For example, it has been used to compare sLea expression levels between different cell lines and to assess the effects of genetic modifications or drug treatments on sLea expression. jci.orgmdpi.com The data is often presented as a histogram showing the distribution of fluorescence intensity across a population of cells, with the mean fluorescence intensity (MFI) used as a quantitative measure of expression. mdpi.com
Table 3: Research Findings from Immunochemical Detection of this compound
| Technique | Cell Line(s) | Key Finding | Reference |
| Flow Cytometry | H1 Oct4-EGFP | SIRT1 inhibitor (EX-527) repressed sLea synthesis. | mdpi.com |
| Flow Cytometry | BxPC-3 | Restoration of α(1,2) fucosyltransferase activity decreased sLea expression. researchgate.net | researchgate.net |
| ELISA | B16 and EL4 tumor cells | FUT3 transduction led to the secretion of sLea. | jci.org |
| Flow Cytometry | Oral SCC cell line | A metastatic oral SCC cell line expressed a high level of sLea. | nih.gov |
Immunohistochemistry for Tissue Localization and Expression Patterns
Immunohistochemistry (IHC) is a cornerstone technique for visualizing the distribution and expression levels of this compound (sLea) within tissue samples. This method utilizes monoclonal antibodies that specifically bind to the sLea carbohydrate epitope. biocompare.comcreative-biolabs.commybiosource.com The sLea antigen, also known as CA19-9, is a well-recognized tumor marker, and its expression is significantly increased in various adenocarcinomas, particularly those of the gastrointestinal tract like stomach, intestine, and pancreas. biotium.comnovusbio.com
In normal tissues, sLea is typically found in the ductal epithelium of organs such as the breast, kidney, salivary glands, and sweat glands. biotium.comnovusbio.com However, in malignant tissues, its expression is often markedly enhanced. biotium.comnovusbio.com For instance, studies have shown that sLea is expressed in a high percentage of advanced gastric cancers and that its expression can be heterogeneous between the primary tumor and metastatic lymph nodes. nih.gov Similarly, in breast cancer, the expression of sLea has been observed to increase with tumor stage, showing weak expression in carcinoma in situ and stronger expression in invasive carcinomas with metastases.
The IHC procedure for sLea detection on formalin-fixed, paraffin-embedded tissues often involves the use of specific monoclonal antibodies, such as clone 121SLE or SPM588. biocompare.comnovusbio.com The staining is typically observed in the cytoplasm of tumor cells. novusbio.com The intensity of the staining provides a semi-quantitative measure of sLea expression, which can be correlated with pathological features and patient prognosis. researchgate.net The specificity of the staining can be confirmed by comparing it with staining using an E-selectin-human Ig Fc chimera (E-Ig), as E-selectin is a natural ligand for sLea. This method has shown high specificity for cancer tissue with well-defined borders and less background compared to antibody staining alone. nih.gov
Table 1: Monoclonal Antibodies for this compound Immunohistochemistry
| Clone | Reactivity | Applications | Cellular Localization | Source |
| 121SLE | Human | IHC, ELISA, EIA | Secreted, Vesicular | biocompare.com |
| SPM588 | Human | IHC | Cytoplasmic | novusbio.com |
| GT174 | Human | IHC, ICC/IF, Flow Cytometry, ELISA | Cell membrane | |
| CA19.9/1390R | Human | IHC, IF, Flow Cytometry | Not specified | mybiosource.com |
Molecular and Cellular Functional Assays
Gene Expression Analysis of Glycosyltransferases (e.g., qPCR, RNA Sequencing)
The synthesis of the this compound (sLea) epitope is a multi-step enzymatic process governed by the expression and activity of specific glycosyltransferases. Analyzing the gene expression of these enzymes, primarily sialyltransferases and fucosyltransferases, provides critical insights into the regulation of sLea expression in physiological and pathological states. aai.orgoup.com Quantitative real-time PCR (qPCR) and RNA sequencing (RNA-Seq) are powerful techniques used to quantify the mRNA levels of these glycosyltransferase genes. aai.orgfrontiersin.org
The key enzymes involved in the final steps of sLea biosynthesis include β-galactoside α2,3-sialyltransferases (such as ST3GAL3 and ST3GAL4) and α1,3/4-fucosyltransferases (like FUT3). aai.orgresearchgate.net Studies have shown a direct correlation between the expression levels of these genes and the cell surface presentation of sLea. For example, in gastrointestinal cancer cells, the differential expression of ST3GAL3 and FUT3 has been shown to regulate the levels of sLea. aai.orgresearchgate.net Overexpression of ST3GAL3 in a gastric cancer cell line led to an increase in sLea expression. researchgate.net Furthermore, analysis of human intestinal epithelial cells identified FUT3 as a key enzyme for sLea biosynthesis. aai.org
RNA-Seq offers a comprehensive, unbiased approach to profile the entire transcriptome of "glycogenes," allowing for the identification of differentially expressed glycosyltransferases between normal and cancerous tissues. frontiersin.org This method has been used to compare the glycogene expression profiles of primary human hepatocytes with hepatocarcinoma cell lines, revealing distinct patterns that correlate with changes in cell surface glycosylation. frontiersin.org In the context of sLea, RNA-seq data from human secretory endometrium showed a significantly higher level of FUT3 in the mid-secretory phase, correlating with the expression of IL1B, which is involved in embryo implantation. nih.gov
Table 2: Key Glycosyltransferases in this compound Synthesis and their Analysis Methods
| Gene | Enzyme Family | Function in sLea Synthesis | Analysis Techniques |
| ST3GAL3 | Sialyltransferase | Adds sialic acid to the precursor chain | qPCR, RNA-Seq |
| ST3GAL4 | Sialyltransferase | Adds sialic acid to the precursor chain | qPCR, RNA-Seq |
| FUT3 | Fucosyltransferase | Adds fucose to the sialylated precursor | qPCR, RNA-Seq |
In Vitro Cell Adhesion and Migration Assays, Including Under Shear Flow Conditions
In vitro assays that model cell adhesion and migration are crucial for understanding the functional role of this compound (sLea), particularly its involvement in the metastatic cascade. These assays typically measure the binding of sLea-expressing cancer cells to endothelial cells or to purified selectin proteins, which are the natural ligands for sLea. glycoforum.gr.jpnih.gov
Static adhesion assays are often performed by seeding cancer cells onto a monolayer of endothelial cells (like human umbilical vein endothelial cells, HUVEC) or onto plates coated with E-selectin. nih.govoup.com The number of adherent cells is then quantified to determine the strength of the interaction. The specificity of the adhesion can be confirmed by using blocking antibodies against sLea or E-selectin, which should inhibit the binding. nih.gov
To more accurately mimic the physiological conditions of the bloodstream, cell adhesion and migration are studied under shear flow using parallel plate flow chambers. nih.govnih.govresearchgate.net In these systems, sLea-expressing cells are perfused over a substrate (e.g., an endothelial monolayer or a selectin-coated surface) at defined shear stresses. nih.govresearchgate.net This allows for the observation and quantification of initial tethering and rolling interactions, which are characteristic of selectin-mediated adhesion. glycoforum.gr.jpresearchgate.net For example, sLea-positive cancer cells have been shown to adhere to activated endothelial cells under flow conditions, and this interaction is a critical step in hematogenous metastasis. glycoforum.gr.jp The velocity of rolling cells can be measured, with lower velocities indicating stronger adhesive interactions. mit.edu
These assays have demonstrated that sLea on cancer cells mediates their adhesion to E-selectin expressed on activated endothelial cells, a key event in the extravasation of tumor cells from the bloodstream. glycoforum.gr.jpplos.org
In Vivo Animal Models for Investigating Functional Roles (e.g., Cancer Metastasis Models, Inflammatory Models, Neurological Disease Models)
In vivo animal models, particularly in mice, are indispensable for investigating the functional significance of this compound (sLea) in complex biological processes like cancer metastasis, inflammation, and neurological diseases.
Cancer Metastasis Models: Experimental metastasis models are widely used to study the role of sLea in tumor cell dissemination. plos.orgpnas.orgnih.gov In a typical model, cancer cells that either naturally express or are engineered to express high levels of sLea are injected intravenously into immunocompromised mice. plos.orgnih.gov The formation of metastatic nodules, often in the lungs, is then monitored and quantified. nih.gov These studies have consistently shown that increased expression of sLea on cancer cells correlates with a higher metastatic potential. plos.orgmdpi.com Conversely, down-regulation of sLea expression in cancer cell lines leads to reduced metastatic ability. mdpi.com The role of selectins as the ligands for sLea in this process has been confirmed using selectin-knockout mice, where metastasis of sLea-positive tumors is significantly reduced. mdpi.com Furthermore, antibodies targeting sLea have been shown to protect mice from tumor challenges and inhibit lung colonization by sLea-positive cancer cells. nih.gov
Inflammatory Models: While much of the research on sLea in inflammation focuses on its isomer, Sialyl Lewis x (sLex), the principles of selectin-mediated leukocyte trafficking are relevant. Animal models of inflammation, such as those for experimental autoimmune encephalomyelitis (an animal model of multiple sclerosis), have been instrumental. oup.com In these models, the role of selectin ligands in lymphocyte homing to inflammatory sites is investigated. explorationpub.comresearchgate.net Studies using glycosyltransferase-deficient mice have demonstrated the importance of proper glycosylation for immune cell recruitment. explorationpub.com
Neurological Disease Models: The role of sialylated glycans in neurological disorders is an emerging area of research. Animal models of Parkinson's disease, for instance, have been used to investigate changes in brain glycosylation. nih.govnih.gov Studies using a toxin-based mouse model of Parkinson's disease (MPTP treatment) have shown an increased presentation of proteins decorated with the related glycan Sialyl Lewis x in the mouse cortex and striatum. nih.govnih.gov This suggests that aberrant glycosylation, including the potential alteration of sLea-related structures, may play a role in neuroinflammatory and neurodegenerative processes. nih.govacs.org However, direct investigation of sLea's role in specific neurological disease models is less common compared to sLex.
Translational Research Perspectives and Future Directions in Sialyl Lewis a Studies Pre Clinical Focus
Sialyl Lewis a as a Research Target in Pre-clinical Disease Models
The aberrant expression of this compound (sLea) on the surface of cancer cells has positioned it as a significant target for translational research. Pre-clinical studies are actively exploring various strategies to exploit sLea for therapeutic intervention, primarily focusing on monoclonal antibodies, glycomimetics, and immunotherapeutic approaches.
Development and Characterization of Anti-Sialyl Lewis a Monoclonal Antibodies (Pre-clinical)
The development of monoclonal antibodies (mAbs) that specifically target sLea is a cornerstone of pre-clinical research. These antibodies are being investigated for their potential to induce tumor cell death through various mechanisms, including antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). aacrjournals.org
Initial efforts involved immunizing mice with human cancer cells or sLea-containing extracts to generate murine mAbs. aacrjournals.orgnih.gov For instance, the mAb FG129 was developed by immunizing BALB/c mice with liposomes containing membrane glycan extracts from a colorectal cancer cell line. aacrjournals.org This murine IgG1κ antibody, along with its chimeric human IgG1 version (CH129), demonstrated the ability to bind with high affinity to a variety of cancer cell lines, including those from colorectal, pancreatic, and gastric cancers. aacrjournals.org
A significant advancement has been the generation of fully human mAbs from patients vaccinated with an sLea-keyhole limpet hemocyanin (KLH) conjugate vaccine. nih.govnih.govnih.gov This approach yielded high-affinity antibodies, such as 5B1 (IgG1) and 7E3 (IgM), which showed potent anti-tumor activity in pre-clinical xenograft models. aacrjournals.orgnih.gov In a study using SCID mice with engrafted Colo205 tumor cells, treatment with the r5B1 antibody significantly increased median survival time. aacrjournals.org
Pre-clinical characterization of these antibodies involves assessing their binding affinity, specificity, and effector functions. For example, antibodies 5B1 and 7E3 were found to be highly specific for sLea, without cross-reactivity to similar carbohydrate structures like sialyl-Lewisx or Lewisa. nih.gov Furthermore, the potential for these antibodies to deliver cytotoxic payloads has been explored. The CH129 antibody, when conjugated to drugs like monomethyl auristatin E (MMAE) or maytansinoids (DM1 and DM4), effectively killed cancer cells in vitro and controlled tumor growth in vivo. aacrjournals.org
A critical aspect of pre-clinical evaluation is understanding the antibody's interaction with the immune system. Studies have shown that engineering the Fc portion of anti-sLea antibodies to enhance their affinity for activating Fcγ receptors can lead to a more potent therapeutic effect. nih.govjci.orgresearchgate.net This highlights the importance of not only the antibody's ability to bind to the tumor antigen but also its capacity to engage and activate immune effector cells.
| Antibody | Type | Origin | Target Antigen | Key Pre-clinical Findings | Reference |
|---|---|---|---|---|---|
| FG129 | Murine IgG1κ | Immunization with cancer cell glycan extracts | Sialyl-di-Lewis a | Binds to colorectal, pancreatic, and gastric cancer cell lines. | aacrjournals.org |
| CH129 | Chimeric Human IgG1 | Chimeric version of FG129 | Sialyl-di-Lewis a | Effective payload delivery as an antibody-drug conjugate (ADC) in xenograft models. | aacrjournals.org |
| 5B1 | Human IgG1 | Vaccinated human lymphocytes | This compound | High affinity and specificity; demonstrated in vivo efficacy in a xenograft model. | aacrjournals.orgnih.gov |
| 7E3 | Human IgM | Vaccinated human lymphocytes | This compound | Potent complement-dependent cytotoxicity (CDC). | aacrjournals.orgnih.gov |
Design and Evaluation of this compound-Targeting Glycomimetics as Selectin Antagonists
The interaction between sLea on cancer cells and selectins, particularly E-selectin on endothelial cells, is a critical step in the metastatic cascade. nih.gov This has driven the development of glycomimetics, small molecules designed to mimic the structure and function of carbohydrates like sLea, to act as antagonists of this interaction. google.com
Pre-clinical research in this area focuses on the rational design of compounds that can effectively block the binding of sLea-expressing cancer cells to E-selectin. harvard.edu One such glycomimetic, uproleselan (GMI-1271), was rationally designed to mimic the bioactive conformation of sLea/x and binds to E-selectin with significantly higher affinity than the natural ligand. harvard.edunih.gov Pre-clinical studies have demonstrated that uproleselan can inhibit the adhesion of cancer cells to endothelial cells, leading to their mobilization from the protective bone marrow niche and increasing their susceptibility to chemotherapy. harvard.edu
The evaluation of these glycomimetics in pre-clinical models involves assessing their ability to disrupt cell adhesion in vitro and inhibit metastasis in vivo. For example, rivipansel, a pan-selectin inhibitor, was designed to mimic sLex and has been evaluated in pre-clinical models for its potential to block selectin-mediated cell adhesion. nih.govglycomimetics.com The design of these molecules often involves replacing parts of the carbohydrate structure with more stable chemical moieties to improve their pharmacological properties. nih.gov
These glycomimetic compounds represent a promising therapeutic strategy for interfering with the metastatic process and overcoming chemotherapy resistance. google.comharvard.edu
Investigation of Immunotherapeutic Approaches (e.g., Antigenic Vaccine Constructs) in Pre-clinical Settings
Another avenue of pre-clinical research involves harnessing the immune system to target sLea-expressing tumors through vaccination. The goal is to induce a robust and specific antibody response against the sLea antigen. nih.gov
Pre-clinical studies have focused on developing vaccine constructs that can overcome the poor immunogenicity of carbohydrate antigens. nih.gov A common approach is to conjugate the sLea antigen to a carrier protein, such as keyhole limpet hemocyanin (KLH), and administer it with a potent adjuvant. nih.govresearchgate.net The sLea-KLH conjugate vaccine has been shown to induce high-titer IgG and IgM antibodies against sLea in both mice and humans, without significant cross-reactivity to related blood group antigens. nih.govnih.gov
More recently, bacteriophage Qβ has been explored as a carrier for sLea. researchgate.net In a pre-clinical study, a Qβ-sLea conjugate vaccine generated a stronger and more durable anti-sLea IgG antibody response in mice compared to the KLH-sLea conjugate. researchgate.net The antibodies elicited by the Qβ-sLea vaccine were highly specific for sLea, could bind to sLea-expressing cancer cells, and demonstrated the ability to kill tumor cells through complement-mediated cytotoxicity. researchgate.net Furthermore, vaccination with the Qβ-sLea conjugate significantly reduced tumor development in a metastatic cancer model in mice, providing the first evidence of tumor protection by a sLea-based vaccine in a pre-clinical setting. researchgate.net
These findings underscore the potential of sLea-based vaccines as a viable immunotherapeutic strategy for cancers that overexpress this antigen.
Advancements in this compound as a Research Biomarker
In addition to its role as a therapeutic target, sLea is also a valuable research biomarker for understanding disease mechanisms and progression in pre-clinical models.
Identification of Novel Glycoprotein (B1211001) Carriers of this compound Alterations
While sLea itself is a well-known tumor marker (CA19-9), research is ongoing to identify the specific glycoproteins that carry this carbohydrate epitope in cancer. nih.govnih.gov Identifying these carrier proteins can provide more specific and sensitive biomarkers for disease detection and monitoring. researchgate.net
High-density antibody arrays have been utilized to profile sLea-modified glycoproteins in the plasma of colon cancer patients. nih.govresearchgate.net This approach has led to the identification of several previously unknown protein carriers of sLea. nih.govnih.gov For instance, proteins such as SPARC, coagulation factor V, neuropeptide Y, complement C2, and α2-macroglobulin were found to be strongly expressed with sLea modifications in the plasma of colon cancer patients. researchgate.netmdpi.com
In pancreatic and colon cancer cell lines, MUC1 has been identified as a carrier of various Lewis-type antigens, including sLea. mdpi.com Other studies have implicated MUC5AC and MUC16 as significant carriers of the CA19-9 antigen. nih.gov The identification of these specific glycoprotein-glycan combinations offers the potential for developing more refined diagnostic and prognostic tools.
| Identified Carrier Protein | Associated Cancer Type (in pre-clinical/patient studies) | Significance | Reference |
|---|---|---|---|
| MUC1 | Pancreatic and Colon Cancer | A well-established mucin carrying various tumor-associated carbohydrate antigens. | nih.govmdpi.com |
| MUC5AC | Pancreatic Cancer | A preferential carrier of the CA19-9 antigen in cancer. | nih.gov |
| MUC16 | Pancreatic Cancer | A prevalent carrier of the CA19-9 antigen in pancreatitis and cancer. | nih.govmdpi.com |
| SPARC | Colon Cancer | Identified as a glycoprotein strongly expressing sLea in patient plasma. | researchgate.netmdpi.com |
| Coagulation factor V | Colon Cancer | Identified as a glycoprotein strongly expressing sLea in patient plasma. | researchgate.netmdpi.com |
| Neuropeptide Y | Colon Cancer | Identified as a glycoprotein strongly expressing sLea in patient plasma. | researchgate.netmdpi.com |
| Complement C2 | Colon Cancer | Identified as a glycoprotein strongly expressing sLea in patient plasma. | researchgate.netmdpi.com |
| α2-macroglobulin | Colon Cancer | Identified as a glycoprotein strongly expressing sLea in patient plasma. | researchgate.netmdpi.com |
Correlation of this compound Expression with Disease Mechanisms and Progression in Pre-clinical Models
Pre-clinical models are instrumental in elucidating the functional role of sLea in disease mechanisms and progression. Studies have consistently shown a correlation between high sLea expression and increased metastatic potential. jci.orgnih.gov
In cancer, the expression of sLea facilitates the adhesion of tumor cells to E-selectin on endothelial cells, a crucial step for extravasation and the formation of distant metastases. jci.org Pre-clinical models have demonstrated that the overexpression of sLea can enhance tumor cell rolling and adhesion to the vascular endothelium. jci.org
Furthermore, research using pre-clinical models has linked sLea expression to other aspects of tumor progression, such as angiogenesis. jci.org The mAb FG129, which targets a sialyl-di-Lewisa glyco-epitope, was found to have high expression associated with poor prognosis in a pancreatic cancer cohort. aacrjournals.org
Recent studies have also begun to investigate the expression of related sialylated Lewis antigens in other diseases. For example, in experimental models of Parkinson's disease, an altered expression of Sialyl Lewis X, a structural isomer of sLea, has been observed, suggesting a potential role for these glycans in neuroinflammatory and neurodegenerative processes. researchgate.netnih.gov While this research is in its early stages, it highlights the expanding scope of investigation into the biological significance of sialylated Lewis antigens beyond cancer.
Utilizing Glycan Signatures for Differentiation of Pathological States in Research
In the realm of pre-clinical research, the distinct expression patterns of this compound (sLea) are increasingly being leveraged as a glycan signature to differentiate between various pathological states, particularly in oncology. Aberrant glycosylation is a universal feature of cancer cells, and the appearance or increased expression of specific glycans like sLea can serve as a molecular indicator of malignant transformation and disease progression. frontiersin.orgmdpi.com
High expression of sLea is a well-documented hallmark of several adenocarcinomas, including those of the pancreas, colon, and gastrointestinal tract, where it is often associated with metastasis and poor prognosis. jci.org For instance, in pancreatic cancer, sLea is the epitope for the widely used tumor marker CA19-9. palleonpharma.comleicabiosystems.com Research models have shown that while normal pancreatic ductal cells may express some level of sLea, its expression is significantly upregulated in cancerous tissues. unimi.it This differential expression allows researchers to distinguish between normal, inflamed, and malignant pancreatic tissues in experimental settings.
Similarly, in colorectal cancer, studies have highlighted differences in glycan profiles between healthy and cancerous colon mucosa. nih.gov While normal colon epithelium predominantly expresses a disialyl form of Lewis a, a transition to the monosialyl sLea form is observed during malignant transformation. nih.govaacrjournals.org This switch provides a clear signature for identifying cancerous tissue. Furthermore, research has shown that sLea expression can differentiate between various stages or subtypes of cancer. For example, its expression has been linked to poorly differentiated tumors and has been observed in pre-malignant bladder lesions, indicating its potential as a marker for early carcinogenic events. nih.govplos.org
The utility of sLea as a differential marker extends to its structural isomer, Sialyl Lewis x (sLex). Although they share the same monosaccharide components, their linkage differs, leading to distinct biological roles and expression patterns. explorationpub.comnih.gov In some cancers, like bladder cancer, sLea may be present in pre-malignant and non-invasive forms, while sLex is more associated with muscle-invasive, metastatic disease. plos.org This differential expression of isomers provides researchers with a more nuanced tool to probe the specific pathological state.
Interactive Table: this compound Expression in Different Pathological States
| Pathological State | Tissue/Cancer Type | sLea Expression Level | Research Significance |
|---|---|---|---|
| Normal Tissue | Colon Mucosa | Low/Predominantly Dithis compound | Baseline for comparison with cancerous tissue. nih.govaacrjournals.org |
| Pancreatic Ducts | Low to moderate | Physiological expression context. unimi.it | |
| Pre-malignant Lesions | Bladder | Present | Marker for early carcinogenic changes. plos.org |
| Malignant Tumors | Pancreatic Adenocarcinoma | High | Distinguishes malignant from normal/inflamed tissue; associated with CA19-9. jci.orgpalleonpharma.com |
| Colorectal Carcinoma | High (monosialyl form) | Differentiates from normal tissue expressing the disialyl form. nih.govaacrjournals.org | |
| Gastrointestinal Cancers | High | Correlates with metastasis and poor prognosis. jci.org |
This ability to use sLea signatures to differentiate pathological states is crucial for developing and evaluating new diagnostic and therapeutic strategies in a pre-clinical setting. It allows for the stratification of disease models and the precise assessment of treatment responses based on changes in this specific glycan expression.
Emerging Research Frontiers for this compound
Role of this compound on Extracellular Vesicles (sEVs) in Intercellular Communication
A significant emerging frontier is the investigation of this compound on the surface of small extracellular vesicles (sEVs), which are nano-sized particles released by cells that play a crucial role in intercellular communication. mdpi.commdpi.com These vesicles transport a cargo of proteins, lipids, and nucleic acids to recipient cells, thereby modulating their function. mdpi.com The glycan profile of sEVs, including the presence of sLea, is now understood to be a critical factor in their biological activity.
Research indicates that the glycome signatures of sEVs can differ significantly from their parent cells, suggesting a specific sorting mechanism for glycoproteins into these vesicles. acs.org sEVs derived from cancer cells are often enriched with tumor-associated antigens like sLea. These sLea-decorated sEVs can then travel through bodily fluids and interact with other cells, both near and far. For example, sLea and its isomer sLex on sEVs can mediate adhesion to endothelial cells by binding to selectins, potentially facilitating the process of metastasis by preparing a pre-metastatic niche. researchgate.netresearchgate.net
The presence of sLea on sEVs can influence their uptake by recipient cells. The glycan coat of an sEV is one of the first points of contact with a target cell, and specific glycan-lectin interactions can determine the fate of the vesicle. By carrying sLea, cancer-derived sEVs can communicate with endothelial cells, immune cells, and other components of the tumor microenvironment, influencing processes such as angiogenesis, inflammation, and immune suppression. This vesicular communication system represents a sophisticated mechanism by which tumors can systemically influence the host environment to their advantage. mdpi.com Elucidating the precise roles of sLea on sEVs is a key area of ongoing research, with implications for understanding cancer progression and developing novel therapeutic interventions that target this communication pathway.
Investigation of Complex Sialylation Patterns and Linkage Isomerism in Biological Recognition
The biological function of sialylated glycans is not determined solely by the presence of sialic acid but is critically dependent on the specific way it is linked to the underlying sugar chain. This linkage isomerism, particularly the distinction between α2,3- and α2,6-linked sialic acids, is a major focus of current research. researchgate.netnih.gov this compound is defined by an α2,3-sialyl linkage. nih.gov However, the broader context of sialylation patterns on the cell surface, including the presence of other linkages and more complex structures, profoundly impacts biological recognition.
For instance, normal colon epithelial cells predominantly express dithis compound, which contains an additional α2,6-linked sialic acid compared to the monosialyl (α2,3-linked) sLea found on cancer cells. nih.gov This seemingly subtle difference has significant functional consequences. The dithis compound structure is a ligand for inhibitory receptors on immune cells, such as Siglec-7 and Siglec-9, helping to maintain immune homeostasis in healthy tissue. nih.gov The loss of the α2,6-linked sialic acid during carcinogenesis leads to the accumulation of sLea, which no longer binds these inhibitory receptors as effectively and instead gains the ability to bind E-selectin, promoting metastasis. nih.govaacrjournals.org
Advanced analytical techniques like mass spectrometry are crucial for distinguishing between these isomers, which have identical masses. acs.org These methods allow researchers to map the complex sialylation patterns in different pathological states. researchgate.netnih.gov Understanding the regulation and functional output of these distinct sialylation patterns is a key research frontier. It holds the potential to uncover new mechanisms of disease and identify more specific biomarkers and therapeutic targets. For example, the ratio of monosialyl to dithis compound could serve as a more precise diagnostic marker than the presence of sLea alone. nih.gov
Interactive Table: this compound and Related Linkage Isomers
| Glycan Structure | Key Sialic Acid Linkage(s) | Typical Expression Location | Primary Receptor Interaction | Biological Implication |
|---|---|---|---|---|
| This compound (sLea) | Siaα2,3Gal | Cancer cells (e.g., colon, pancreas) jci.orgaacrjournals.org | E-selectin nih.gov | Promotes cell adhesion, metastasis. jci.org |
| Dithis compound | Siaα2,3Gal; Siaα2,6GlcNAc | Normal colon epithelial cells nih.gov | Siglec-7, Siglec-9 nih.gov | Immune homeostasis, inhibition of immune cells. |
| Sialyl Lewis x (sLex) | Siaα2,3Gal | Leukocytes, some cancer cells nih.gov | E-selectin, L-selectin, P-selectin | Leukocyte trafficking, inflammation, metastasis. encyclopedia.pub |
Interactions within the Tumor Microenvironment and Immune Evasion Mechanisms
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, fibroblasts, and extracellular matrix. The interactions within this environment are critical for tumor growth, progression, and response to therapy. This compound, as a prominent cell surface glycan on cancer cells, plays a pivotal role in mediating these interactions, particularly in the context of immune evasion. jci.orgnih.gov
Furthermore, the role of sLea as a ligand for selectins contributes to immune modulation. By binding to E-selectin on endothelial cells, sLea-expressing tumor cells can mimic leukocytes, facilitating their extravasation and the formation of metastatic colonies. nih.govencyclopedia.pub This interaction can also influence the inflammatory state within the TME. The enrichment of Lewis structures in the TME can drive innate immune suppression. palleonpharma.com For example, interactions with selectins can alter the recruitment and function of immune cells within the tumor. Understanding these intricate interactions is a major goal of current research, aiming to develop novel immunotherapies that disrupt the glycan-mediated immune checkpoints, thereby restoring the immune system's ability to recognize and eliminate cancer cells. frontiersin.org
Interactive Table: Key Interactions of this compound in the Tumor Microenvironment
| Interacting Molecule/Cell | Receptor on Molecule/Cell | Consequence of Interaction | Impact on Tumor |
|---|---|---|---|
| Endothelial Cells | E-selectin | Promotes tumor cell rolling and adhesion. nih.gov | Facilitates extravasation and metastasis. jci.org |
| Immune Cells (General) | Siglec receptors | General dampening of immune cell activation due to overall hypersialylation. nih.govaacrjournals.org | Promotes immune evasion and tumor survival. frontiersin.org |
| Monocytes/Macrophages | Siglec-7, Siglec-9 | Reduced inhibitory signaling compared to dithis compound. nih.gov | Contributes to loss of normal immune homeostasis. |
| Platelets | P-selectin | Formation of tumor-platelet aggregates. | Protects circulating tumor cells from immune attack and facilitates metastasis. frontiersin.org |
Q & A
Basic Research Questions
Q. What established methods are recommended for detecting Sialyl Lewis a in biological samples, and what are their limitations?
- Methodological Answer: Detection typically employs antibody-based assays (e.g., ELISA, immunohistochemistry) using monoclonal antibodies specific to the epitope (e.g., 73-30 mAb) . Mass spectrometry (MS) and liquid chromatography (LC-MS/MS) are used for structural validation, particularly to distinguish sialylated variants like this compound from sulfated or non-fucosylated forms . Limitations include cross-reactivity with similar epitopes (e.g., Sialyl Lewis x) and sensitivity challenges in low-abundance samples . Sialidase pretreatment can enhance specificity by removing sialic acid residues for comparative analysis .
Q. How is the structural characterization of this compound validated, and how does it differ from related glycoepitopes?
- Methodological Answer: Structural validation combines nuclear magnetic resonance (NMR) for linkage analysis and MS for monosaccharide sequencing. The canonical structure is Neu5Ac(α2-3)Gal(β1-4)GlcNAc[Fuc(α1-3)] . Key distinctions from Sialyl Lewis x (Neu5Ac(α2-3)Gal(β1-3)GlcNAc[Fuc(α1-4)]) lie in the galactose-GlcNAc linkage (β1-4 vs. β1-3) and fucose position (α1-3 vs. α1-4) . Comparative tables (e.g., glycoepitope databases) are critical for avoiding misannotation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported binding affinities of this compound to selectins across studies?
- Methodological Answer: Contradictions often arise from variability in experimental models (e.g., cell lines vs. primary tissues) or assay conditions (e.g., flow rates in shear-stress assays). Standardizing protocols, such as using recombinant selectins in surface plasmon resonance (SPR) with controlled glycan densities, improves comparability . Meta-analyses of binding data, adjusting for parameters like pH and ionic strength, are recommended .
Q. What experimental strategies enhance this compound expression in in vitro models to study its functional roles?
- Methodological Answer: Overexpression of fucosyltransferases (e.g., FUT3/FUT6) and sialyltransferases (e.g., ST3GAL3/4) in mammalian cell lines (e.g., CHO or HEK293) can boost epitope synthesis . Co-culture systems with inflammatory cytokines (e.g., TNF-α) mimic physiological upregulation observed in cancer or immune cells . Glycoengineering via metabolic incorporation of synthetic sialic acid precursors (e.g., N-acetylmannosamine analogs) is also effective .
Q. How should researchers design controls to distinguish this compound-specific effects from broader glycan-mediated interactions?
- Methodological Answer: Use isogenic cell lines with CRISPR/Cas9 knockout of key enzymes (e.g., FUT3 or ST3GAL4) to eliminate this compound while preserving other glycans . Competitive inhibition assays with soluble epitopes or glycan-specific lectins (e.g., Maackia amurensis lectin for α2-3 sialylation) provide specificity . Include negative controls with sialidase-treated samples to confirm epitope dependency .
Data Interpretation & Reproducibility
Q. What statistical approaches are critical for analyzing low-abundance this compound in heterogeneous tissue samples?
- Methodological Answer: Spatial distribution analysis via imaging mass spectrometry (IMS) or multiplexed immunofluorescence reduces sampling bias . Normalize data to total protein or housekeeping glycans (e.g., bisecting GlcNAc) to account for tissue heterogeneity . Bayesian hierarchical models improve robustness in small-sample studies .
Q. How can conflicting findings about this compound’s role in metastasis be reconciled across in vivo models?
- Methodological Answer: Model-specific factors (e.g., immune cell infiltration in xenografts vs. syngeneic models) significantly influence outcomes. Cross-validation using orthotopic implantation and humanized mouse models increases translational relevance . Integrate transcriptomic data (e.g., RNA-seq of metastatic niches) to contextualize glycan-lectin interactions .
Literature & Experimental Design
Q. What criteria should guide the selection of primary literature for meta-analyses on this compound’s biological functions?
- Methodological Answer: Prioritize studies with rigorous glycan validation (e.g., MS + antibody co-staining) . Exclude studies lacking enzymatic or genetic controls for epitope specificity . Use tools like PRISMA guidelines to ensure systematic inclusion/exclusion and address publication bias .
Q. How can researchers optimize longitudinal studies to track dynamic changes in this compound expression during disease progression?
- Methodological Answer: Serial sampling (e.g., repeated biopsies or liquid biopsies for circulating glycoproteins) paired with high-sensitivity MS (e.g., SWATH-MS) captures temporal variations . Longitudinal RNA-seq or single-cell sequencing identifies regulatory pathways driving epitope expression .
Tables for Key Structural and Methodological Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
